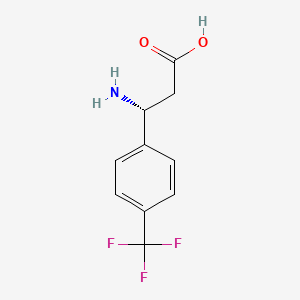

(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid

Beschreibung

Chemical Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for amino acid designation. According to the official IUPAC naming system, this compound is designated as (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid, which clearly identifies the stereochemical configuration, functional group positions, and substitution patterns. The nomenclature reflects the compound's classification as a beta-amino acid, where the amino group is attached to the beta-carbon rather than the alpha-carbon as found in proteinogenic amino acids.

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRZHVLIRZFQO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363265 | |

| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774178-39-1 | |

| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Asymmetric Synthesis

Chiral Catalysis and Enantioselective Reactions:

Asymmetric synthesis is widely employed to obtain the (R)-enantiomer selectively. This involves the use of chiral catalysts or auxiliaries that induce stereoselectivity during the formation of the amino acid moiety. Enzymatic methods, such as transaminase-catalyzed amination of prochiral keto acids, are also utilized to achieve high enantiomeric excess (ee > 95%). Optimization of reaction parameters such as solvent polarity, pH (typically 7.0–8.5), and temperature (25–37°C) is critical to maximize yield and stereoselectivity.Dynamic Kinetic Resolution (DKR):

This method combines racemization of the undesired enantiomer with selective enzymatic conversion of the desired (R)-enantiomer, improving overall yield and purity. Lipase enzymes and racemization catalysts like Shvo’s catalyst are commonly used in this approach.

Chiral Resolution

- Resolution of Racemic Mixtures:

When racemic mixtures of 3-amino-3-(4-trifluoromethyl-phenyl)-propionic acid are synthesized, chiral resolution techniques such as crystallization with chiral acids or chromatographic separation using chiral stationary phases (e.g., polysaccharide-based chiral HPLC columns) are applied to isolate the (R)-enantiomer.

Introduction of the Trifluoromethyl Group

Radical Trifluoromethylation:

This method involves generating trifluoromethyl radicals that add to the aromatic ring. It is a versatile approach for installing the trifluoromethyl substituent at the para position of the phenyl ring. Radical initiators and specific reaction conditions are optimized to favor para-substitution.Nucleophilic Trifluoromethylation:

Nucleophilic reagents such as trifluoromethyl anions or equivalents are used to introduce the trifluoromethyl group onto the aromatic ring. This method requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the amino acid backbone.

Multi-Step Synthetic Routes

Retrosynthetic Analysis and Stepwise Synthesis:

The compound can be synthesized via multi-step routes starting from commercially available precursors such as 4-trifluoromethylbenzaldehyde or 4-trifluoromethylacetophenone. Key steps include:- Formation of the chiral center via asymmetric amination or reduction.

- Installation of the amino acid carboxyl group through oxidation or hydrolysis.

- Purification and isolation of the (R)-enantiomer by chiral resolution or selective crystallization.

Industrial Scale Synthesis:

Large-scale production involves optimization of reaction parameters to maximize yield and purity, including solvent choice, temperature control, and catalyst loading. Continuous flow reactors and biocatalytic cascades are emerging technologies to improve scalability and efficiency.

- Data Table: Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Asymmetric Synthesis | Use of chiral catalysts or enzymes | High enantiomeric purity (>95%) | Requires expensive catalysts/enzymes |

| Dynamic Kinetic Resolution (DKR) | Combines racemization and selective conversion | Improved yield and purity | Complex reaction setup |

| Chiral Resolution | Separation of racemic mixtures by crystallization or chiral HPLC | Straightforward for small scale | Low overall yield, time-consuming |

| Radical Trifluoromethylation | Radical intermediates for para-CF3 introduction | Versatile for aromatic substitution | Control of regioselectivity |

| Nucleophilic Trifluoromethylation | Nucleophilic reagents add CF3 group | Mild conditions possible | Sensitive to side reactions |

| Multi-step Synthesis | Stepwise construction from precursors | Flexibility in route design | Longer synthesis time |

| Industrial Scale Synthesis | Optimized conditions, continuous flow, biocatalysis | High yield and purity at scale | Requires process development |

Enantiomeric Purity Assessment:

Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases is the standard for quantifying enantiomeric excess.Structural Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the regiochemistry and the presence of the trifluoromethyl group. X-ray crystallography is employed to determine absolute stereochemistry and crystal packing.Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) validates molecular formula and detects impurities or byproducts.Biocatalytic Synthesis Optimization:

Studies show that combining ketoreductase and transaminase enzymes in one-pot reactions can improve yields to 70–85%, reducing intermediate isolation steps.

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino acid moiety facilitates binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Br) increase acidity and enhance binding to hydrophobic pockets in proteins.

- Electron-donating groups (e.g., -OH, -OCH₃) improve solubility but reduce metabolic stability .

Substituent Position

The para position of the -CF₃ group in the target compound contrasts with analogs like (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (meta-CF₃, CAS No. N/A), where steric hindrance may alter receptor binding . Ortho-substituted analogs (e.g., 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid) are used in dihydroquinazoline syntheses but exhibit lower conformational flexibility .

Stereochemical Differences

The (R)-enantiomer of the target compound is often more bioactive than its (S)-counterpart. For example:

- (S)-3-Amino-3-(4-fluorophenyl)propionic acid (CAS 151911-33-0) shows distinct enzyme substrate specificity compared to the (R)-form in SgcC-catalyzed hydroxylation reactions .

- Enantiomeric purity (>98%) is critical for applications in chiral catalysis and asymmetric synthesis .

Physicochemical and Stability Profiles

Biologische Aktivität

(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, commonly referred to as D-4-trifluoromethylphenylalanine, is an amino acid derivative notable for its structural features and biological properties. This compound has garnered attention in pharmacological research due to its potential applications in drug development, particularly in targeting neurological disorders and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀F₃NO₂, with a molar mass of 233.19 g/mol. The presence of a trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molar Mass | 233.19 g/mol |

| Chiral Center | Yes (at C2) |

| Lipophilicity | High |

| Metabolic Stability | Enhanced |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to modulate biological pathways effectively. It can act as an inhibitor or activator of enzymatic activity due to its structural similarity to natural amino acids, allowing it to bind to active sites on enzymes.

Neurotransmitter Systems

Research indicates that this compound may function as an antagonist at certain receptors involved in neurotransmitter systems. Its potential effects on neurotransmission suggest applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of amino acids with trifluoromethyl groups can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation .

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound exhibited protective effects against oxidative stress in neuronal cell cultures, suggesting its potential use in neurodegenerative disease therapies .

- Enzyme Inhibition : In enzyme inhibition studies, this compound has been shown to inhibit certain proteases involved in inflammatory responses, highlighting its anti-inflammatory potential.

- Cytotoxic Activity : Research involving various cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways, supporting its role as a candidate for anticancer drug development .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other amino acid derivatives suggest varying degrees of biological activity based on the substituents present on the phenyl ring.

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid | C₉H₈F₃NO₂ | 0.86 |

| 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | C₉H₈F₃NO₂ | 0.86 |

| 4-(Trifluoromethyl)-L-phenylalanine | C₉H₈F₃N | 0.84 |

| This compound | C₁₀H₁₀F₃NO₂ | 1.00 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is being investigated for its potential as a pharmaceutical intermediate. The compound's ability to modulate enzyme activity and receptor interactions makes it a candidate for developing treatments for various diseases, particularly those involving neurotransmitter systems.

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, such as cyclooxygenases (COX), which are involved in inflammation pathways .

Neuropharmacology

Studies have shown that the compound can influence neurotransmitter uptake mechanisms, particularly serotonin. This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Anti-inflammatory Applications

Investigations into the anti-inflammatory properties of this compound have indicated its efficacy in reducing inflammation markers both in vitro and in vivo. This positions it as a promising candidate for developing anti-inflammatory drugs.

A detailed summary of biological activities associated with this compound is presented below:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Increased inhibition of COX enzymes | |

| Neurotransmitter Modulation | Enhanced serotonin uptake inhibition | |

| Antinociceptive Properties | Potential analgesic effects |

Case Study 1: Analgesic Properties

A study explored the analgesic effects of trifluoromethyl-substituted compounds, including this compound. Results indicated significant antinociceptive effects in animal models, suggesting its potential for pain management.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. Results showed that those with trifluoromethyl groups exhibited reduced inflammation markers in both laboratory and animal studies, highlighting their therapeutic potential against inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (R)-3-amino-3-(4-trifluoromethyl-phenyl)-propionic acid?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For enantioselective synthesis, chiral auxiliaries like Evans oxazolidinones or enzymatic resolution using lipases (e.g., Candida antarctica) are effective. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to suppress racemization. Post-synthesis purification via chiral HPLC (e.g., using a Chiralpak® IA column) ensures enantiomeric purity .

Q. How can I confirm the stereochemical integrity and purity of the compound post-synthesis?

- Methodological Answer : Use a combination of:

- Chiral HPLC with a cellulose-based stationary phase.

- Polarimetry to measure optical rotation ([α]D values).

- NMR spectroscopy (e.g., ¹H and ¹⁹F NMR) to analyze coupling constants and fluorine environments.

- Mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What are the key stability considerations for long-term storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Use desiccants to minimize hygroscopicity, as the trifluoromethyl group may enhance hydrolytic instability. Periodically assess purity via TLC or HPLC .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity compared to non-fluorinated analogs?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, which can be quantified via:

- LogP measurements (shake-flask method or computational tools like MarvinSketch).

- Enzyme inhibition assays (e.g., against aminotransferases) to compare IC₅₀ values with analogs (e.g., 4-chloro or 4-methoxy derivatives).

- Molecular dynamics simulations to study binding interactions with target proteins (e.g., glutamate receptors) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols by:

- Validating cell lines (e.g., HEK293 vs. neuronal cells).

- Controlling pH and temperature to mimic physiological conditions.

- Using orthogonal assays (e.g., fluorescence polarization and SPR) to cross-verify binding affinities .

Q. How can I design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with substituents at the 4-position (e.g., -CF₃, -Cl, -OCH₃).

- Test in vitro activity (e.g., enzyme inhibition, cellular uptake).

- Perform QSAR modeling using descriptors like Hammett σ values or steric parameters to correlate substituent effects with activity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking studies (AutoDock Vina) to map binding poses in enzyme active sites.

- Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes.

- Free-energy perturbation (FEP) to calculate binding energy differences between enantiomers .

Key Notes

- Avoid commercial sources (e.g., BenchChem) due to reliability concerns. Prioritize peer-reviewed journals and validated supplier data (e.g., Thermo Scientific, Accela).

- The trifluoromethyl group’s electron-withdrawing nature necessitates tailored synthetic and analytical approaches compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.